Product packaging for Canavaninosuccinate(Cat. No.:CAS No. 56073-32-6)

Canavaninosuccinate

Cat. No.: B1263244
CAS No.: 56073-32-6
M. Wt: 292.25 g/mol
InChI Key: SGYMGUGIGTWWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Canavaninosuccinate is a guanidino compound of interest in biochemical research, particularly in the study of arginine metabolism and its interplay with structural analogs like L-canavanine . Historical research indicates that this compound can be synthesized from ureidohomoserine and aspartate in the presence of argininosuccinate synthetase and is subsequently cleaved by human liver enzymes to form guanidinosuccinate, a compound identified in the urine of uremic patients . This positions this compound within a metabolic pathway relevant to the study of guanidino compound formation. In modern research, untargeted metabolomics studies have identified this compound as a potential biomarker for chronic kidney disease (CKD), with its levels differing significantly across various stages of the disease . This highlights its emerging value in clinical metabolomics for understanding disease progression and identifying novel diagnostic markers. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N4O7 B1263244 Canavaninosuccinate CAS No. 56073-32-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56073-32-6

Molecular Formula

C9H16N4O7

Molecular Weight

292.25 g/mol

IUPAC Name

2-[[amino-[(3-amino-3-carboxypropoxy)amino]methylidene]amino]butanedioic acid

InChI

InChI=1S/C9H16N4O7/c10-4(7(16)17)1-2-20-13-9(11)12-5(8(18)19)3-6(14)15/h4-5H,1-3,10H2,(H,14,15)(H,16,17)(H,18,19)(H3,11,12,13)

InChI Key

SGYMGUGIGTWWLU-UHFFFAOYSA-N

SMILES

C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Canavaninosuccinate Biosynthesis Pathways and Enzymology

The Enzymatic Formation of Canavaninosuccinate

The synthesis of this compound is an enzymatic process that mirrors a key reaction within the urea (B33335) cycle, utilizing an analog of a standard substrate. This formation has been described in studies using human and bovine liver extracts. nih.gov

This compound is formed through the condensation of two specific reactants: O-ureidohomoserine and aspartate. nih.gov O-ureidohomoserine acts as a structural analog of citrulline. The reaction involves the joining of these two molecules to form the larger this compound compound. This synthesis is a recognized step in a metabolic pathway proposed for the formation of certain guanidino compounds in mammals.

The condensation of O-ureidohomoserine and aspartate is catalyzed by the enzyme Argininosuccinate (B1211890) Synthetase (EC 6.3.4.5). nih.gov This enzyme, which is a critical component of the urea cycle, typically catalyzes the reaction between citrulline and aspartate to form argininosuccinate. nih.gov However, due to substrate ambiguity, it can also recognize and process O-ureidohomoserine, the structural analog of citrulline, thereby producing this compound instead of its typical product. nih.govannualreviews.org This activity has been demonstrated in liver extracts with high argininosuccinate synthetase activity. nih.gov

The synthesis of this compound is an energy-dependent process that requires Adenosine Triphosphate (ATP). nih.gov The reaction proceeds optimally at a pH of 8.4. nih.govresearchgate.net Studies have shown that this synthesis can be effectively carried out in either a tris(hydroxymethyl)aminomethane or a borate (B1201080) buffer. nih.gov The requirement for ATP indicates that the formation of this compound is an active metabolic process, similar to the synthesis of argininosuccinate. nih.gov

Kinetic studies have determined the Michaelis constants (K_m) for the substrates involved in the synthesis of this compound by argininosuccinate synthetase. The K_m value reflects the substrate concentration at which the reaction rate is half of its maximum, providing insight into the enzyme's affinity for the substrate. The K_m for ATP was found to be lower in this compound synthesis compared to argininosuccinate synthesis, while the values for the other substrates were higher. nih.gov

Table 1: Michaelis Constants (Km) for this compound Synthesis
SubstrateKm (mol/L)Reference
Aspartate3.6 x 10-4 nih.gov
O-Ureidohomoserine1.6 x 10-3 nih.gov
ATP2.92 x 10-5 nih.gov

The synthesis of this compound is subject to inhibition by various molecules, including its own product and related compounds. nih.gov The reaction is strongly inhibited by argininosuccinate, the normal product of the argininosuccinate synthetase enzyme. nih.gov There is also evidence of product inhibition, where this compound itself can inhibit the reaction, although to a lesser extent than argininosuccinate. nih.gov Other compounds that have been shown to inhibit the synthesis include arginine, canavanine, and glycine (B1666218). nih.gov

Kinetic Parameters of this compound Synthetic Reaction (e.g., K_m values)

Intermediary Steps Preceding this compound Formation

The formation of this compound is one step in a larger metabolic pathway. The direct precursor, O-ureidohomoserine, is itself synthesized from other compounds. Research has demonstrated that O-ureidohomoserine is formed from the condensation of canaline (B555070) and carbamoyl (B1232498) phosphate (B84403). This reaction is catalyzed by an enzyme analogous to ornithine carbamoyltransferase. foodb.ca This completes a metabolic cycle involving the sequential formation of O-ureidohomoserine, this compound, and canavanine, which can then be converted back to canaline. This entire pathway is analogous to the Krebs-Henseleit ornithine-urea cycle. foodb.ca

Canaline Conversion to O-Ureidohomoserine

The biosynthesis of this compound involves a crucial preliminary step: the conversion of L-canaline to O-ureidohomoserine. uky.edufoodb.ca This transformation is a key reaction in a metabolic cycle that mirrors the mammalian Krebs-Henseleit ornithine-urea cycle. uky.edufoodb.ca In this pathway, canaline, a structural analog of ornithine, undergoes carbamylation to produce O-ureidohomoserine. ebi.ac.ukpnas.orgbrenda-enzymes.org This reaction has been demonstrated in various organisms, including human liver tissue and certain legumes like the jack bean (Canavalia ensiformis). uky.edu

The formation of O-ureidohomoserine from canaline is a pivotal step that precedes the synthesis of this compound itself. Subsequently, O-ureidohomoserine condenses with aspartate to form this compound, a reaction catalyzed by an enzyme with argininosuccinate synthetase activity. hmdb.ca While the complete cycle, including the intermediates O-ureidohomoserine and canavaninosuccinic acid, has been difficult to detect in vivo in plants like the jack bean, the enzymes capable of these conversions have been successfully isolated. uky.edu

A colorimetric assay for canaline has been developed based on its carbamylation with cyanate, which results in the formation of O-ureidohomoserine (2-amino-4-ureidooxybutyric acid). ebi.ac.ukpnas.org This analytical method underscores the chemical feasibility and importance of this conversion.

Relationship with Carbamoyl Phosphate and Canaline Carbamoyltransferase Activity

The conversion of canaline to O-ureidohomoserine is an enzymatic process that requires carbamoyl phosphate. brenda-enzymes.orgnih.gov The enzyme responsible for this reaction is canaline carbamoyltransferase . nih.gov This enzyme facilitates the condensation of carbamoyl phosphate with canaline, yielding O-ureidohomoserine and inorganic phosphate. brenda-enzymes.org

Studies on human liver extracts have confirmed the presence and activity of canaline carbamoyltransferase, solidifying its role in a metabolic cycle that produces guanidino compounds. nih.gov This enzyme's activity is part of a documented pathway that includes the synthesis of this compound from O-ureidohomoserine and aspartate. nih.gov

Research has detailed the kinetics of this enzymatic reaction. The enzyme shows a specific pH optimum for its activity. For the human liver enzyme, the optimal pH for canaline as a substrate is 7.9, while for a bacterial counterpart, it is 8.4. The Michaelis-Menten constants (Km) have also been determined, providing insight into the enzyme's affinity for its substrates.

Interactive Data Tables

Below are data tables summarizing key enzymatic parameters for canaline carbamoyltransferase activity in human liver extracts.

Table 1: Michaelis Constants (Km) for Human Liver Carbamoyltransferase

SubstrateMichaelis Constant (Km) (mmol/L)
Canaline4.50
Ornithine0.35
Carbamoyl Phosphate (with Canaline)0.1
Carbamoyl Phosphate (with Ornithine)0.4
Data sourced from studies on purified human liver enzyme preparations.

Table 2: Optimal pH for Carbamoyltransferase Activity

Enzyme SourceSubstrateOptimal pH
Human Liver ExtractOrnithine7.6
Human Liver ExtractCanaline7.9
Bacterial EnzymeOrnithine8.5
Bacterial EnzymeCanaline8.4
Comparative data on pH optima for ornithine and canaline as substrates.

Canavaninosuccinate Catabolism and Metabolic Divergence

Reductive Cleavage Pathway of Canavaninosuccinate

The reductive cleavage of this compound is a key metabolic route that results in the formation of guanidinosuccinate and homoserine. nih.govnih.govresearchgate.netresearchgate.net This pathway has been demonstrated in human liver and kidney extracts. nih.gov

Enzymatic Formation of Guanidinosuccinate and Homoserine

The enzymatic conversion of this compound to guanidinosuccinate and homoserine is a reductive cleavage reaction. researchgate.nethmdb.ca This process has been demonstrated to occur in human liver homogenates. researchgate.net The reaction provides a metabolic route for the formation of guanidinosuccinate, a compound found in significant amounts in the urine of uremic patients. researchgate.net

Essential Cofactors and Environmental Conditions for Reductive Cleavage

The reductive cleavage of this compound is dependent on specific cofactors and environmental conditions. The reaction proceeds optimally under anaerobic conditions and requires the presence of reduced lipoic acid. researchgate.net The optimal pH for this reaction has been identified as 8.7–8.8. researchgate.net Research has shown that the addition of dithiothreitol (B142953) in the presence of Fe2+ can also facilitate the cleavage of this compound to guanidinosuccinate and homoserine. researchgate.nethmdb.canih.gov

Inhibitory Factors Affecting Reductive Cleavage

Several substances have been identified as inhibitors of the reductive cleavage of this compound. Notably, NADH, NADPH, Fe++, and Co++ act as inhibitors of this reaction. researchgate.net Additionally, while reduced lipoic acid is essential, other reducing agents such as GSH, cysteine, ascorbic acid, NaCN, and BAL (2,3-dimercaptopropanol) cannot substitute for it and, in the case of BAL, can act as an inhibitor. researchgate.nethmdb.canih.gov

This compound Lyase-Mediated Pathway

An alternative catabolic route for this compound involves its cleavage by a lyase enzyme. nih.govnih.gov This pathway results in the formation of canavanine and fumarate (B1241708). nih.govnih.gov

Cleavage into Canavanine and Fumarate

The enzyme responsible for this pathway, this compound lyase, catalyzes the breakdown of this compound into canavanine and fumarate. nih.govresearchgate.netfoodb.ca This lyase activity has been identified for the first time in human liver and kidney extracts. nih.govnih.gov The canavanine produced can then undergo transamidination to glycine (B1666218) to form guanidinoacetate. nih.gov

Characterization of this compound Lyase Activity in Tissue Extracts

The this compound lyase reaction has a distinct optimal pH of 6.5, which is different from the optimal pH of the reductive cleavage pathway. nih.govnih.gov The activity of this lyase follows pseudo-first-order reaction kinetics. nih.gov The Michaelis constant (Km) for this compound lyase was determined to be 6.16 x 10⁻⁴ mol/liter, which is lower than that for argininosuccinate (B1211890) lyase (9.74 x 10⁻⁴ mol/liter), suggesting a higher binding affinity of the enzyme for this compound. nih.gov Glycine acts as an activator of the lyase reaction, likely by removing canavanine from the reaction mixture. nih.govnih.gov In contrast, arginine inhibits the activity of this compound lyase. nih.govnih.gov Other substances such as canavanine, fumarate, and argininosuccinate were found to have no effect on the reaction kinetics. nih.govnih.gov

Reaction Kinetics of this compound Lyase, including Pseudo-First-Order Kinetics

The enzymatic breakdown of this compound is catalyzed by this compound lyase. Studies of this enzyme's activity in human liver and kidney extracts have revealed that its reaction kinetics follow a pseudo-first-order model. nih.govnih.gov This kinetic behavior occurs when a reaction that is bimolecular (involving two reactants) behaves like a first-order reaction. byjus.com This typically happens when one of the reactants is present in a large excess, causing its concentration to remain effectively constant throughout the reaction. byjus.comutexas.edu In the context of this compound lyase, the rate of the reaction is primarily dependent on the concentration of this compound, as the other reactant (water, in this hydrolytic cleavage) is in vast excess. nih.govnih.govutexas.edu The reaction involves the cleavage of this compound to produce canavanine and fumarate. nih.govnih.gov

To monitor the progress of the lyase reaction, a method was developed to measure the amount of fumarate formed. This was achieved by hydrating the fumarate with fumarase and then dehydrogenating it with malate (B86768) dehydrogenase. The resulting change in NADH absorbance was used to quantify fumarate production and, consequently, the lyase's activity. nih.govnih.gov The optimal pH for this lyase reaction has been determined to be 6.5. nih.govnih.gov

Michaelis Constant (K_m) Determination for this compound Lyase

The Michaelis constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of its maximum value (Vmax). catalysis.blogpatsnap.com A lower K_m value signifies a higher affinity of the enzyme for its substrate. uomustansiriyah.edu.iqworthington-biochem.com For this compound lyase, the Michaelis constant has been determined to be 6.16 x 10⁻⁴ mol/liter. nih.govnih.gov

In comparison, the K_m for argininosuccinate lyase, a related enzyme in the urea (B33335) cycle, is 9.74 x 10⁻⁴ mol/liter. nih.govnih.gov The lower K_m of this compound lyase suggests that it has a greater binding affinity for its substrate, this compound, than argininosuccinate lyase has for argininosuccinate. nih.govnih.gov

Table 1: Michaelis Constants (K_m) of Related Lyases

EnzymeSubstrateK_m (mol/liter)
This compound LyaseThis compound6.16 x 10⁻⁴
Argininosuccinate LyaseArgininosuccinate9.74 x 10⁻⁴

Allosteric Regulation and Modulation of Lyase Activity by Metabolites (Activators and Inhibitors)

The activity of this compound lyase is subject to allosteric regulation by various metabolites, which can either activate or inhibit the enzyme. Allosteric regulation occurs when a molecule binds to the enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity.

Glycine has been identified as an activator of the this compound lyase reaction. nih.govnih.gov It is proposed that glycine enhances the reaction by removing canavanine, one of the products, from the reaction mixture. nih.govnih.gov This removal would shift the reaction equilibrium towards product formation, in accordance with Le Chatelier's principle.

Conversely, arginine acts as an inhibitor of this compound lyase. nih.govnih.gov Other substances that have been tested, including canavanine, fumarate, and argininosuccinate, were found to have no effect on the reaction kinetics. nih.govnih.gov The synthesis of this compound is also inhibited by several compounds, with argininosuccinate being a strong inhibitor, and to a lesser extent by this compound itself, arginine, canavanine, and glycine.

Table 2: Modulation of this compound Lyase Activity by Metabolites

MetaboliteEffect on Lyase Activity
GlycineActivator
ArginineInhibitor
CanavanineNo Effect
FumarateNo Effect
ArgininosuccinateNo Effect

Integration into Guanidino Compound Metabolic Cycles

This compound is a key intermediate in metabolic pathways that lead to the formation of other guanidino compounds, which are molecules containing a guanidinium (B1211019) group derived from arginine. oup.comresearchgate.net These metabolic cycles show notable parallels to the well-established urea cycle.

Contribution to Guanidinoacetate and Guanidinosuccinate Formation

This compound plays a pivotal role in a proposed mechanism that explains the inverse relationship often observed between guanidinoacetate and guanidinosuccinate in human urine. nih.govnih.gov This mechanism outlines two potential fates for this compound. nih.govnih.gov

One pathway involves the reductive cleavage of this compound to yield guanidinosuccinate and homoserine. nih.govnih.gov This reaction has a higher optimal pH of 8.7. nih.govnih.gov In an alternative pathway, this compound is acted upon by a lyase to form canavanine and fumarate. nih.govnih.gov The resulting canavanine can then undergo transamidination to glycine, a reaction that forms guanidinoacetate. nih.govnih.gov The enzymes necessary for all these reaction steps have been identified in human liver and kidney tissues. nih.govnih.govoup.com

Analogous Relationships with the Ornithine-Urea Cycle

The metabolic pathway involving canavanine and its derivatives, including this compound, is often referred to as the canavanine-urea cycle and shares a striking structural and functional analogy with the ornithine-urea cycle. cabidigitallibrary.orgoup.com In plants, particularly legumes that produce canavanine, there is evidence for a cycle where canavanine is synthesized from canaline (B555070) via O-ureidohomoserine and canavaninosuccinic acid. oup.comoup.com

While the complete in vivo existence of this cycle in plants is still under investigation due to the difficulty in detecting intermediates like O-ureidohomoserine and canavaninosuccinic acid, the enzymes capable of catalyzing these reactions have been isolated. uky.eduuky.edu This cycle mirrors the ornithine-urea cycle, where arginine is synthesized from ornithine through citrulline and argininosuccinate. The structural similarity between the intermediates of both cycles underscores a common evolutionary origin and metabolic strategy. cabidigitallibrary.org

Biological Function and Metabolic Interrelationships of Canavaninosuccinate

Regulatory Roles in Cellular Metabolism

Canavaninosuccinate and its related metabolites are known to exert inhibitory effects on key enzymes, thereby regulating critical cellular pathways such as polyamine biosynthesis.

Research indicates that this compound is involved in the inhibition of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines. frontiersin.orgnih.gov In mammalian systems and poultry, the toxic non-protein amino acid L-canavanine can be metabolized into this compound. nih.govcambridge.org The metabolic pathway of canavanine mirrors that of arginine within the urea (B33335) cycle, leading to the formation of this compound instead of argininosuccinate (B1211890). cambridge.org This compound is subsequently converted to canavanine and canaline (B555070). Canaline, a structural analog of ornithine, is identified as a potent inhibitor of ODC. cambridge.org The inhibitory action on ODC is a significant aspect of canavanine's toxicity, and by extension, implicates this compound as a crucial precursor in this regulatory process. cambridge.orgcabidigitallibrary.org

By inhibiting ornithine decarboxylase, this compound indirectly disrupts the entire polyamine biosynthesis pathway. frontiersin.orgnih.gov ODC catalyzes the conversion of ornithine to putrescine, which is the initial and rate-limiting step in the synthesis of all polyamines. scbt.comnih.gov Putrescine serves as the direct precursor for the formation of higher-order polyamines such as spermidine (B129725) and spermine. cambridge.org Consequently, the inhibition of ODC by canavanine-derived metabolites leads to a reduction in the cellular levels of putrescine, spermidine, and spermine. frontiersin.orgnih.gov These polyamines are vital for numerous cellular functions, including cell growth, proliferation, differentiation, and DNA stabilization. frontiersin.orgnih.gov The growth-retarding effects observed in chicks fed diets containing canavanine have been attributed to this inhibition of polyamine synthesis. cambridge.org

Interactive Data Table: Key Molecules in this compound-Related Pathways

Compound NameRole/FunctionRelated Pathway(s)
This compound Intermediate in the canaline-urea cycle; Precursor to canavanine and canaline. foodb.cawikipedia.orgCanaline-Urea Cycle, Polyamine Biosynthesis Inhibition
L-Canavanine Arginine analogue; Nitrogen storage; Defense compound in legumes. nih.govresearchgate.netCanaline-Urea Cycle, Protein Synthesis (disruptive)
L-Canaline Ornithine analogue; Potent inhibitor of Ornithine Decarboxylase (ODC). cambridge.orgCanaline-Urea Cycle, Polyamine Biosynthesis Inhibition
Ornithine Substrate for ODC; Intermediate in the Urea Cycle. frontiersin.orgUrea Cycle, Polyamine Biosynthesis
Putrescine First polyamine synthesized from ornithine. cambridge.orgPolyamine Biosynthesis
Spermidine Higher-order polyamine derived from putrescine. cambridge.orgPolyamine Biosynthesis
Spermine Higher-order polyamine derived from spermidine. cambridge.orgPolyamine Biosynthesis
Ornithine Decarboxylase (ODC) Rate-limiting enzyme in polyamine synthesis. nih.govnih.govPolyamine Biosynthesis

This compound as an Inhibitor of Ornithine Decarboxylase (ODC)

This compound's Position in Non-Protein Amino Acid Metabolism

In certain plants, this compound is a key intermediate in the metabolic pathway designed to process the potentially toxic non-protein amino acid L-canavanine, allowing the plant to utilize its stored nitrogen.

Many leguminous plants synthesize and store large quantities of L-canavanine in their seeds as a chemical defense against herbivores and pathogens. nih.govuky.edu To avoid autotoxicity and to remobilize the stored nutrients during germination, these plants possess a specific metabolic pathway known as the canaline-urea cycle, which is analogous to the ornithine-urea cycle in animals. foodb.cawikipedia.org

In this cycle, canavanine is first acted upon by arginase to produce L-canaline and urea. wikipedia.org L-canaline then serves as a substrate for ornithine carbamoyltransferase, leading to the synthesis of O-ureidohomoserine (the analog of citrulline). foodb.cawikipedia.org Subsequently, argininosuccinate synthetase mediates the condensation of O-ureidohomoserine with aspartate to form This compound . foodb.cawikipedia.orgresearchgate.net In the final step of the cycle, the enzyme argininosuccinate lyase cleaves this compound to regenerate L-canavanine and fumarate (B1241708). foodb.caresearchgate.net However, the primary catabolic route involves the initial breakdown of canavanine to canaline and urea, with the cycle functioning to metabolize these products.

The metabolism of L-canavanine via the canaline-urea cycle, in which this compound is a central component, is crucial for nitrogen cycling and allocation in canavanine-producing legumes. uky.edu The large reserves of canavanine in seeds represent a significant store of nitrogen. nih.gov

The breakdown of canavanine releases urea. wikipedia.org Through the action of the enzyme urease, this urea is hydrolyzed to produce ammonia, which can then be assimilated into primary metabolites, supporting the growth of the developing seedling. foodb.cawikipedia.org Furthermore, the canaline produced can be reductively cleaved to L-homoserine, a precursor for the synthesis of other essential amino acids. foodb.cawikipedia.org This catabolic pathway allows the plant to efficiently recycle the nitrogen and carbon skeletons from the stored canavanine, demonstrating that its role as a defensive allelochemical does not impose an undue metabolic burden on the plant. nih.govuky.edu This efficient recycling is a key component of the nitrogen economy in these legumes, contributing to their ability to thrive in various environments. frontiersin.orgscielo.br

Role in L-Canavanine Metabolism and Cycling in Plants

Comparative Biochemistry and Evolutionary Aspects of Pathways

The metabolic pathways involving this compound offer a compelling example of evolutionary adaptation and biochemical divergence. The canaline-urea cycle in legumes is a clear parallel to the ornithine-urea cycle found in ureotelic animals. foodb.cawikipedia.org The enzymes involved, such as argininosuccinate synthetase and lyase, demonstrate substrate promiscuity, being able to act on both the standard proteinogenic amino acid substrates (citrulline, argininosuccinate) and their canavanine-based analogs (O-ureidohomoserine, this compound). researchgate.net

Studies have shown that even mammalian liver extracts possess the enzymatic machinery, specifically argininosuccinate synthetase, to synthesize this compound from O-ureidohomoserine and aspartate. nih.govoup.com This suggests that the fundamental enzyme structure is conserved across kingdoms, but its physiological role has been adapted.

From an evolutionary perspective, the development of the canavanine synthesis and degradation pathway, including the this compound intermediate, is a specialized adaptation found predominantly within the Lotoideae subfamily of legumes. uky.edu This innovation provided a dual benefit: a potent chemical defense against predation and a highly efficient system for nitrogen storage and recycling, contributing to the ecological success of this plant lineage. nih.govuky.edu The contrast between the detoxification and recycling role of the pathway in plants and the toxic effects observed when canavanine is introduced into animal systems, which also possess the basic enzymatic capability but lack the complete, adapted cycle, highlights the evolutionary divergence of these metabolic networks. nih.govcambridge.org

Analogies between Canavanine-Urea Cycle and Arginine Biosynthesis Pathways

The metabolic pathways involving L-canavanine and L-arginine exhibit remarkable parallels, providing a classic example of biochemical analogy. The canavanine-urea cycle, also known as the canaline-urea cycle, mirrors the well-established ornithine-urea cycle, which is central to arginine biosynthesis and nitrogen metabolism in many organisms. wikipedia.orgscience.gov this compound is a key intermediate in the canavanine pathway, just as argininosuccinate is in the arginine pathway. wikipedia.org

The structural similarity between the intermediates of each cycle is the foundation of this analogy. Canavanine is a structural analog of arginine, with the only difference being the substitution of a methylene (B1212753) group (-CH2-) in arginine with an oxygen atom in canavanine. nih.gov This similarity extends to the other molecules in the respective cycles. L-canaline is the structural analog of L-ornithine, and O-ureidohomoserine corresponds to L-citrulline. wikipedia.organnualreviews.org

The synthesis of this compound itself is a critical step that highlights the overlap between these pathways. Research has shown that argininosuccinate synthetase (EC 6.3.4.5), the enzyme responsible for converting citrulline and aspartate into argininosuccinate, can also catalyze the formation of this compound from O-ureidohomoserine and aspartate in the presence of ATP. nih.gov Similarly, the subsequent step in both pathways involves a lyase enzyme. Argininosuccinate lyase cleaves argininosuccinate to yield arginine and fumarate, while in the analogous pathway, the same or a similar enzyme is thought to cleave this compound to produce canavanine. wikipedia.org

In animals, canavanine can interfere with the urea cycle by replacing ornithine, which leads to the formation of this compound. nih.gov This compound then acts as an inhibitor of the enzyme ornithine decarboxylase, which disrupts the synthesis of essential polyamines like spermine, spermidine, and putrescine. nih.govfrontiersin.org

The table below details the direct analogies between the components of the arginine biosynthesis pathway (ornithine-urea cycle) and the canavanine-urea cycle.

Ornithine-Urea Cycle (Arginine Biosynthesis) Canaline-Urea Cycle (Canavanine Biosynthesis) Notes
L-OrnithineL-CanalineCanaline is the 5-oxa derivative of ornithine. wikipedia.org
L-CitrullineO-UreidohomoserineAnalogous ureido compounds. annualreviews.org
L-AspartateL-AspartateCommon substrate for both pathways. nih.gov
Argininosuccinate SynthetaseArgininosuccinate SynthetaseThe same enzyme can catalyze both reactions. nih.gov
L-ArgininosuccinateL-Canavaninosuccinate Key intermediate compounds formed by the synthetase. wikipedia.org
Argininosuccinate LyaseArgininosuccinate Lyase (or analogous enzyme)Cleaves the succinate (B1194679) intermediates. wikipedia.org
L-ArginineL-CanavanineFinal amino acid products of the respective pathways. wikipedia.org

Concepts of Enzyme Recruitment and Pathway Evolution in Metabolism

The existence of parallel metabolic pathways, such as the arginine and canavanine cycles, is a cornerstone for understanding the evolution of metabolic diversity. The concept of enzyme recruitment posits that new metabolic functions and pathways often evolve through the appropriation of existing enzymes that have a "fortuitous" or promiscuous activity on a new, structurally similar substrate. annualreviews.org

The canavanine biosynthesis pathway serves as a prime illustration of this evolutionary principle. It is highly probable that the enzymes of the canavanine-urea cycle were recruited from the pre-existing and ubiquitous ornithine-urea cycle. annualreviews.org The enzymes involved in arginine biosynthesis, such as argininosuccinate synthetase and argininosuccinate lyase, evolved to recognize and process ornithine, citrulline, and argininosuccinate. Due to the structural similarity of canavanine's precursors (canaline, O-ureidohomoserine), these enzymes were able to bind and catalyze reactions with these novel substrates, albeit perhaps with different efficiencies. annualreviews.orgnih.gov

The evolution of a new pathway does not necessitate the de novo creation of an entire set of enzymes. Instead, gene duplication of an existing enzyme-coding gene can provide a "copy" that is free to evolve under different selective pressures. This new enzyme variant can become more specialized and efficient at processing the new substrate (e.g., this compound) over the original one (argininosuccinate). This process allows for the establishment of a novel, yet analogous, metabolic pathway without disrupting the vital, original pathway. annualreviews.org

This metabolic plasticity is crucial for organisms, particularly plants and microorganisms, enabling them to produce a wide array of secondary metabolites. annualreviews.org Canavanine, for example, is stored in high concentrations in the seeds of certain leguminous plants, where it acts as a potent defense compound against herbivores and pathogens. uky.edu The evolution of the pathway to synthesize canavanine, built upon the scaffold of the primary arginine biosynthesis pathway, conferred a significant selective advantage, demonstrating how enzyme recruitment can drive the development of new biological functions. annualreviews.orguky.edu

Advanced Analytical and Systems Biology Methodologies in Canavaninosuccinate Research

Metabolomics Approaches for Canavaninosuccinate Detection and Quantification

Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has been instrumental in elucidating the role of this compound. nih.gov This powerful approach allows for the comprehensive analysis of metabolites, providing a snapshot of the metabolic state of an organism. nih.govrsc.org

Mass Spectrometry-Based Techniques: Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra Performance Liquid Chromatography Time-of-Flight Mass Spectrometry (UPLC-TOFMS)

Mass spectrometry (MS) coupled with chromatographic separation has become a cornerstone for metabolomics research due to its high sensitivity, selectivity, and resolution. mdpi.comresearchgate.net

Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS) : This technique is widely used for its ability to separate a broad range of analytes with high resolution and sensitivity. mdpi.com UPLC-MS has been successfully employed to characterize serum metabolic profiles and has been pivotal in identifying this compound in complex biological samples. acs.orgnih.gov For instance, a UPLC-MS-based metabolomics study was used to analyze serum from patients with hepatocellular carcinoma (HCC) and liver cirrhosis (LC), leading to the identification of this compound as a key differentiating metabolite. acs.orgnih.gov The high sensitivity of UPLC is particularly advantageous for large-scale, untargeted metabolomics studies. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful tool in metabolomics, known for providing high confidence in metabolite identification, though it covers a smaller number of metabolites compared to UPLC-QTOFMS. mdpi.com It has been utilized in urinary metabolomic studies to investigate post-hepatitis B cirrhosis, contributing to the identification of this compound among other significantly altered metabolites. nih.gov The Human Metabolome Database also provides predicted GC-MS spectra for this compound, aiding in its identification.

Ultra Performance Liquid Chromatography Time-of-Flight Mass Spectrometry (UPLC-TOFMS) : This high-resolution mass spectrometry technique offers excellent mass accuracy, which is crucial for the confident identification of unknown metabolites. UPLC-TOFMS has been applied in urinary metabolomic studies of cirrhosis, where it helped to characterize the metabolic profiles and identify differential metabolites, including this compound. nih.gov The combination of UPLC with TOFMS is particularly effective for analyzing complex biological samples and discovering potential biomarkers. mdpi.comcore.ac.uk

Application in Metabolic Profiling and Biomarker Discovery Research

The aforementioned mass spectrometry techniques have been extensively applied in metabolic profiling studies to discover biomarkers for various diseases. This compound has emerged as a significant biomarker in several pathological conditions.

In the context of liver diseases, studies have consistently identified this compound as a potential biomarker. For example, research has shown that this compound levels are significantly decreased in patients with liver cirrhosis and increased in those with hepatocellular carcinoma (HCC). acs.orgnih.govcore.ac.uk One study reported a striking 677-fold elevation in this compound levels in HCC patients compared to those with cirrhosis. nih.gov This distinct expression pattern makes it a promising candidate for differentiating HCC from LC. acs.orgnih.gov Furthermore, urinary metabolomics has revealed significant alterations in this compound levels in patients with post-hepatitis B cirrhosis, highlighting its potential for diagnosis and prognosis. nih.govfrontiersin.orgfrontiersin.org

Beyond liver diseases, this compound has been identified as a potential biomarker in other conditions as well. In studies of chronic kidney disease (CKD), untargeted metabolomics identified this compound as one of several potential predictors for early-stage CKD. rsc.orgmdpi.comnih.gov It has also been listed among metabolites identified in urological cancer biomarker research. mdpi.com

The table below summarizes findings from various studies where this compound was identified as a potential biomarker.

Disease StateBiological SampleAnalytical Technique(s)Key Finding Regarding this compoundReference(s)
Hepatocellular Carcinoma (HCC) vs. Liver Cirrhosis (LC)SerumUPLC-MSSignificantly increased in HCC, decreased in LC. acs.org, core.ac.uk, nih.gov, nih.gov
Post-Hepatitis B CirrhosisUrineGC-MS, UPLC-TOFMSSignificantly altered levels associated with disease progression. frontiersin.org, frontiersin.org, nih.gov
Chronic Kidney Disease (CKD)Not SpecifiedMass SpectrometryIdentified as a potential predictor of early-stage CKD. mdpi.com, rsc.org, nih.gov
Urological CancerNot SpecifiedNot SpecifiedIdentified as a potential biomarker. mdpi.com

Methodological Considerations for this compound Analysis (e.g., sample preparation, data processing)

Accurate and reproducible analysis of this compound relies on meticulous sample preparation and robust data processing workflows.

Sample Preparation : The primary goal of sample preparation is to extract the metabolites of interest while removing interfering substances like proteins and salts that are incompatible with mass spectrometry. spectroscopyonline.comnih.gov For MS-based analysis, samples must be free of inorganic salts. ox.ac.uk Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction. researchgate.net The choice of solvent and extraction method is critical and depends on the physicochemical properties of this compound and the nature of the biological matrix (e.g., serum, urine). ox.ac.ukthermofisher.com It is crucial to use high-purity solvents and reagents to minimize contamination. For LC-MS analysis, running blank samples before and after the actual samples is recommended to prevent carry-over. ox.ac.uk

Data Processing : Raw data from MS instruments are complex and require several processing steps to extract meaningful biological information. ebi.ac.uknih.gov This workflow typically includes noise reduction, baseline correction, peak picking (feature detection), and alignment of peaks across different samples to create a feature matrix. ebi.ac.uk Software platforms like XCMS and MetaboAnalyst are often used for these tasks. researchgate.netmetaboanalyst.cayoutube.com Subsequent statistical analysis, often employing multivariate methods like principal component analysis (PCA) and partial least-squares discriminant analysis (PLS-DA), is used to identify significant differences in metabolite levels between experimental groups. frontiersin.orgresearchgate.net

Systems Biology and Multi-Omics Integration for Pathway Understanding

A systems biology approach, which integrates data from multiple "omics" levels, provides a more holistic view of the biological processes involving this compound. azolifesciences.comnih.gov This integrated analysis helps to connect changes in the metabolome with alterations at the genomic, transcriptomic, and proteomic levels, offering a deeper understanding of metabolic pathway regulation. azolifesciences.comnih.gov

Computational Modeling of this compound Metabolic Flux

Metabolic flux analysis (MFA) is a powerful computational tool used to quantify the rates of metabolic reactions within a biological system. vueinnovations.com By using isotopic tracers, MFA can track the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. vueinnovations.com

Computational models of human metabolism can be used to simulate and predict metabolic fluxes. nih.gov These models can integrate experimental data, such as changes in metabolite concentrations, to understand how metabolic pathways are rewired in different conditions. For instance, a computational model could be used to simulate the metabolic flux through the urea (B33335) cycle and related pathways where this compound is involved. This can help identify potential enzymatic bottlenecks or regulatory points that lead to the observed changes in this compound levels in diseases like HCC. nih.govnih.gov Software tools like the MFA Suite™, which includes applications like INCA and PIRAMID, provide platforms for performing such complex analyses. vueinnovations.com The goal of these computational approaches is to reconstruct comprehensive flux maps that depict cellular metabolism. vueinnovations.com

Integration of Transcriptomics, Proteomics, and Metabolomics Data in Systems Biology Frameworks

Integrating data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels) provides a multi-layered understanding of biological systems. azolifesciences.comnih.gov This multi-omics approach is crucial for elucidating the complex regulatory mechanisms that govern this compound metabolism. azolifesciences.com

For example, an increase in this compound levels observed through metabolomics could be correlated with changes in the expression of genes (transcriptomics) and proteins (proteomics) involved in its synthesis or degradation. A study on HCC found that this compound is synthesized by argininosuccinate (B1211890) synthase, which was presumed to be induced in HCC. nih.gov By integrating these different omics datasets, researchers can build comprehensive models of the metabolic pathways. creative-proteomics.com

Several computational platforms and methods have been developed to facilitate multi-omics data integration. nih.govmdpi.com These tools use various approaches, including network-based methods and machine learning algorithms, to identify correlations and causal relationships between different molecular layers. azolifesciences.comfrontlinegenomics.com This integrated view can reveal how genetic variations or changes in gene expression ultimately manifest as alterations in the metabolic phenotype, providing a more complete picture of the role of this compound in health and disease. nih.gov

Experimental Models for this compound Metabolic Studies

The study of this compound metabolism relies on various experimental models that allow for the detailed investigation of its synthesis and degradation pathways. These models range from isolated enzyme systems and tissue extracts to whole organisms like plants and microbial communities.

In Vitro Enzymatic Assays and Tissue Extract Studies (e.g., human liver, bovine liver, kidney extracts)

In vitro enzymatic assays and studies using tissue extracts are fundamental for dissecting the biochemical pathways involving this compound. databiotech.co.il These approaches provide a controlled environment to study enzyme kinetics, substrate specificity, and reaction mechanisms outside the complex milieu of a living cell. databiotech.co.ilresearchgate.net Extracts from human and bovine tissues, particularly the liver and kidneys, have been instrumental in elucidating the metabolic fate of this compound in mammals. oup.comnih.govnih.gov

Research has demonstrated that extracts from human liver tissue can synthesize this compound from ureidohomoserine and aspartate, a reaction catalyzed by an enzyme with argininosuccinate synthetase (EC 6.3.4.5) activity. nih.gov This synthesis is part of a proposed metabolic cycle for the production of guanidino compounds. oup.com The optimal pH for this synthetic reaction in the presence of ATP is 8.4. nih.gov

Once formed, this compound can be metabolized via two primary routes in human tissues. nih.govoup.com First, it can undergo reductive cleavage to produce guanidinosuccinate and homoserine. oup.comnih.gov This reaction has an optimal pH of 8.7. nih.govoup.com Alternatively, this compound can be acted upon by a lyase to yield canavanine and fumarate (B1241708). nih.govoup.com This lyase activity has been identified in both human liver and kidney extracts. nih.govoup.com The lyase reaction proceeds optimally at a pH of 6.5. nih.govoup.com The activity of this lyase is a key step in a proposed mechanism explaining the inverse relationship observed between guanidinoacetate and guanidinosuccinate in human urine. nih.govnih.gov

Kinetic studies have been performed to characterize the enzymes responsible for these transformations. The Michaelis constant (Km), which indicates the substrate concentration at which an enzyme operates at half its maximum velocity, has been determined for several of these reactions in tissue extracts.

Table 1: Michaelis-Menten Constants (Km) for Enzymes in this compound Metabolism
Enzyme/ReactionTissue SourceSubstrateKm (mol/L)Reference
This compound SynthesisHuman/Bovine LiverAspartate3.6 x 10-4 nih.gov
This compound SynthesisHuman/Bovine LiverUreidohomoserine1.6 x 10-3 nih.gov
This compound SynthesisHuman/Bovine LiverATP2.92 x 10-5 nih.gov
This compound Lyase ActivityHuman Liver/KidneyThis compound6.16 x 10-4 nih.govoup.com
Argininosuccinate LyaseHuman Liver/KidneyArgininosuccinate9.74 x 10-4 nih.govoup.com

The data suggest that the lyase has a greater binding affinity for this compound than for argininosuccinate. nih.govoup.com The activity of the this compound lyase is also influenced by other molecules; for instance, glycine (B1666218) acts as an activator, likely by removing the product canavanine, whereas arginine functions as an inhibitor. nih.govnih.gov

Research in Plant Systems (e.g., Canavalia ensiformis) and Microbial Models

Plant systems, particularly the jack bean (Canavalia ensiformis), are crucial models for studying this compound as it is a key intermediate in the biosynthesis of the non-protein amino acid canavanine. oup.com Canavanine is a structural analog of arginine and is stored in large quantities in the seeds of many leguminous plants, where it serves as a defensive compound. uky.edusggw.edu.plusda.gov

The biosynthesis of canavanine in C. ensiformis occurs through a series of reactions analogous to the ornithine-urea cycle in animals. oup.comfoodb.ca This pathway involves the sequential formation of canaline (B555070), O-ureidohomoserine, and canavaninosuccinic acid. oup.comfoodb.ca Feeding experiments with Canavalia lineata have confirmed the presence of the necessary enzymes, including ureidohomoserine-dependent argininosuccinate synthetase and this compound-dependent argininosuccinate lyase. foodb.ca The elucidation of this pathway, with this compound as a central precursor to canavanine, was a significant finding in plant biochemistry.

Unresolved Questions and Future Research Trajectories

Comprehensive Elucidation of Canaline (B555070) Biosynthesis and its Metabolic Linkages

The precise mechanism for the biosynthesis of canaline, a direct precursor to canavaninosuccinate in the canaline-urea cycle, remains to be fully elucidated, though it is proposed to originate from aspartate. nih.govoup.com Further research is needed to uncover the specific enzymatic steps and regulatory controls involved in canaline formation and how this pathway is integrated with central nitrogen and carbon metabolism in organisms that produce it. uky.edu

Detailed Structural Biology and Mechanistic Insights into this compound-Related Enzymes

While the roles of argininosuccinate (B1211890) synthetase and lyase in this compound metabolism are established, high-resolution crystal structures of these enzymes in complex with this compound are lacking. uni.luresearchgate.net Such structural data would provide critical insights into the substrate specificity and catalytic mechanisms, explaining the kinetic differences observed between this compound and the canonical substrate, argininosuccinate.

Dynamic Regulation and Physiological Perturbations of this compound Metabolism in Biological Systems

The dynamic regulation of this compound levels in response to physiological and pathological stimuli is an important area for future study. genecards.org Understanding how its metabolism is altered in conditions like cancer and kidney disease could reveal novel regulatory checkpoints and its precise role in the pathophysiology of these diseases.

Broader Biological Significance of this compound in Underexplored Organisms and Environments

The presence and function of this compound have been primarily studied in legumes and in the context of human disease. Its existence and potential roles in other organisms, such as microorganisms or other plant families, and in different ecological contexts remain largely unexplored. Investigating the broader distribution and biological significance of this compound could uncover novel metabolic pathways and ecological interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.